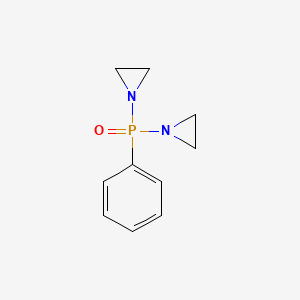![molecular formula C28H22 B14002447 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene CAS No. 55006-98-9](/img/structure/B14002447.png)
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which consists of three benzene rings connected by ethylene bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene typically involves the following steps:
Starting Materials: Benzene and styrene are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A catalyst, such as a Lewis acid (e.g., aluminum chloride), is often used to facilitate the reaction.
Reaction Steps: The synthesis involves a series of Friedel-Crafts alkylation reactions, where the benzene rings are alkylated with styrene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethylene bridges into ethane bridges, resulting in a fully saturated compound.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl: A simpler aromatic hydrocarbon with two benzene rings connected by a single bond.
Triphenylmethane: A compound with three benzene rings connected to a central carbon atom.
1,2-Diphenylethane: A compound with two benzene rings connected by an ethane bridge.
Uniqueness
1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene is unique due to its three benzene rings connected by ethylene bridges, which imparts distinct chemical and physical properties. Its structure allows for a variety of chemical modifications and applications that are not possible with simpler aromatic hydrocarbons.
特性
CAS番号 |
55006-98-9 |
|---|---|
分子式 |
C28H22 |
分子量 |
358.5 g/mol |
IUPAC名 |
1-(1-phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene |
InChI |
InChI=1S/C28H22/c1-21(23-13-5-3-6-14-23)25-17-9-11-19-27(25)28-20-12-10-18-26(28)22(2)24-15-7-4-8-16-24/h3-20H,1-2H2 |
InChIキー |
XZAGUCNCEOAMAE-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3C(=C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)






![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)




![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

